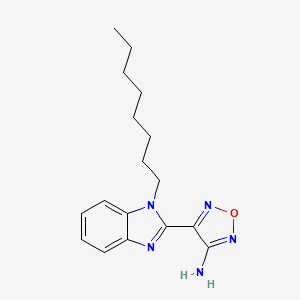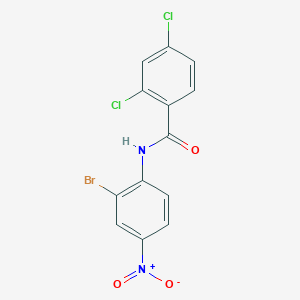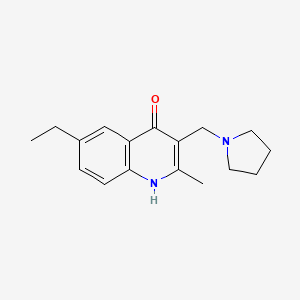![molecular formula C21H35NO2 B5129380 2,6-di-tert-butyl-4-{[2-(hydroxymethyl)-1-piperidinyl]methyl}phenol](/img/structure/B5129380.png)
2,6-di-tert-butyl-4-{[2-(hydroxymethyl)-1-piperidinyl]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-di-tert-butyl-4-{[2-(hydroxymethyl)-1-piperidinyl]methyl}phenol, commonly known as BHT-PM, is a synthetic antioxidant compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
BHT-PM exerts its antioxidant effect by scavenging free radicals and preventing oxidative damage to cells and tissues. It has been shown to inhibit lipid peroxidation and protect against DNA damage and protein oxidation. BHT-PM also has anti-inflammatory properties and can modulate the immune response.
Biochemical and physiological effects:
BHT-PM has been shown to have a wide range of biochemical and physiological effects. It can protect against oxidative stress-induced damage in various organs, including the liver, kidney, and brain. BHT-PM has also been shown to improve cognitive function and memory in animal models. It has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
BHT-PM has several advantages for use in lab experiments. It is stable, non-toxic, and easy to handle. BHT-PM can be easily incorporated into various experimental models, including cell cultures and animal models. However, BHT-PM has some limitations, including its solubility in water and potential interference with some experimental assays.
Zukünftige Richtungen
BHT-PM has several potential future directions for scientific research. It can be further investigated for its potential use in the treatment of various diseases, including cancer and cardiovascular disease. BHT-PM can also be studied for its potential use in anti-aging and skin care products. Further optimization of the synthesis method and development of new analogs can also be explored to improve the efficacy and safety of BHT-PM.
Conclusion:
In conclusion, BHT-PM is a synthetic antioxidant compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been extensively studied for its antioxidant properties and potential use in food preservation, cosmetics, and pharmaceuticals. BHT-PM exerts its antioxidant effect by scavenging free radicals and preventing oxidative damage to cells and tissues. It has several advantages for use in lab experiments, including its stability, non-toxicity, and ease of handling. BHT-PM has several potential future directions for scientific research, including its potential use in the treatment of various diseases and development of new analogs.
Synthesemethoden
BHT-PM is synthesized through a multi-step process involving the reaction of 2,6-di-tert-butyl-4-hydroxytoluene with formaldehyde and piperidine. The resulting compound is then subjected to further reactions to obtain the final product. The synthesis method has been optimized to increase the yield and purity of BHT-PM.
Wissenschaftliche Forschungsanwendungen
BHT-PM has been extensively studied for its antioxidant properties and potential applications in various fields. It has been shown to have a protective effect against oxidative stress-induced damage in cells and tissues. BHT-PM has also been investigated for its potential use in food preservation, cosmetics, and pharmaceuticals.
Eigenschaften
IUPAC Name |
2,6-ditert-butyl-4-[[2-(hydroxymethyl)piperidin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO2/c1-20(2,3)17-11-15(12-18(19(17)24)21(4,5)6)13-22-10-8-7-9-16(22)14-23/h11-12,16,23-24H,7-10,13-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELWRIWLVQKXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Ditert-butyl-4-[[2-(hydroxymethyl)piperidin-1-yl]methyl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5129304.png)

![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(benzyloxy)-2-propanol dihydrochloride](/img/structure/B5129313.png)
![N-(1-{1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5129314.png)
![2-{1-methyl-2-[4-(4-methylphenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5129317.png)
![4-benzyl-1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B5129321.png)

![6-({[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5129335.png)
![N-(2-chlorobenzyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5129352.png)
![2-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5129360.png)

![1-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5129368.png)
![5-[2-(benzyloxy)benzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5129378.png)
![4-(2-{[4-(dimethylamino)benzyl]amino}ethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol hydrochloride](/img/structure/B5129395.png)